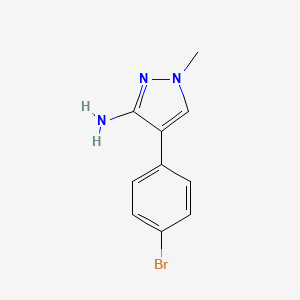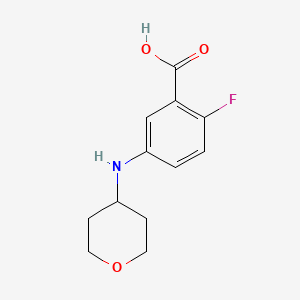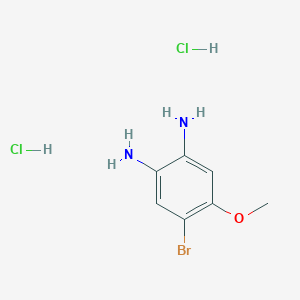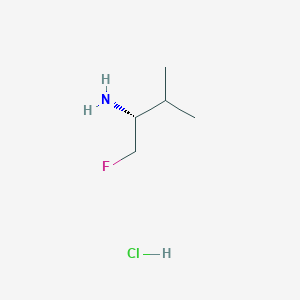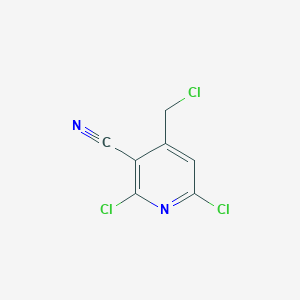![molecular formula C9H14ClNO2S B15072954 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride CAS No. 2006277-03-6](/img/structure/B15072954.png)
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride typically involves the reaction of 2-[2-(Methylsulfonyl)phenyl]ethylamine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process often includes steps such as purification and crystallization to obtain the compound in its desired form .
Análisis De Reacciones Químicas
Types of Reactions
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted amines.
Aplicaciones Científicas De Investigación
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and specialty materials.
Mecanismo De Acción
The mechanism of action of 2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride involves its interaction with specific molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular pathways to exert their effects .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4-Methylsulfonyl-phenyl)-ethylamine
- 4-(Methylsulfonyl)-benzeneethanamine
- 2-(4-Methylsulfonyl-phenyl)-ethylamine, HCl
Uniqueness
2-[2-(Methylsulfonyl)phenyl]ethylamine Hydrochloride is unique due to its specific molecular structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of pharmaceuticals and fine chemicals .
Propiedades
Número CAS |
2006277-03-6 |
|---|---|
Fórmula molecular |
C9H14ClNO2S |
Peso molecular |
235.73 g/mol |
Nombre IUPAC |
2-(2-methylsulfonylphenyl)ethanamine;hydrochloride |
InChI |
InChI=1S/C9H13NO2S.ClH/c1-13(11,12)9-5-3-2-4-8(9)6-7-10;/h2-5H,6-7,10H2,1H3;1H |
Clave InChI |
AKJMIXJXYCPBIH-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CC=CC=C1CCN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


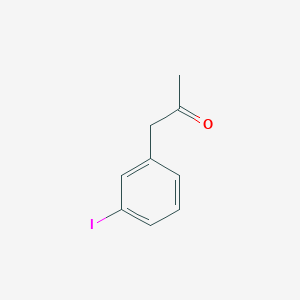
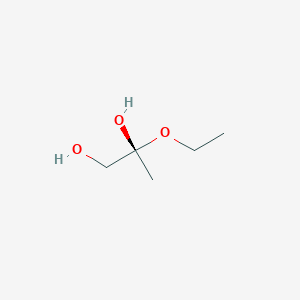
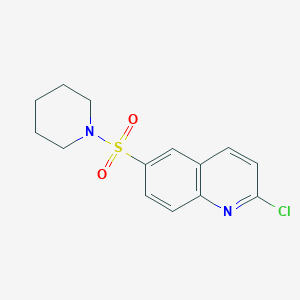
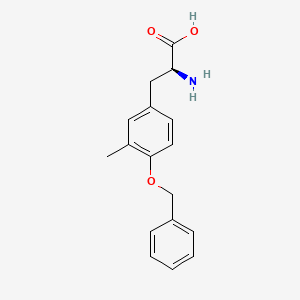
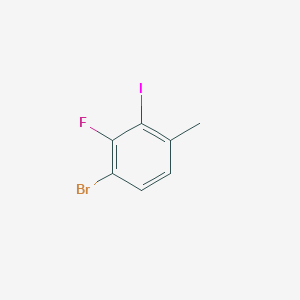
![3-Amino-6-bromo-7-methylimidazo[1,2-a]pyridine](/img/structure/B15072912.png)
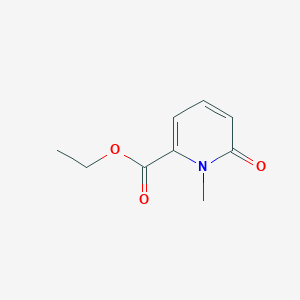
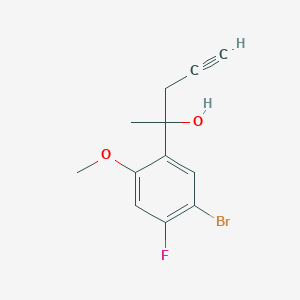
![4-Bromo-2-chlorobenzo[d]oxazole](/img/structure/B15072945.png)
